DL-Histidine monohydrochloride monohydrate

Chiral purity analysis Optical rotation specification Racemic standard procurement

Researchers validating chiral separation methods require a racemic histidine standard with a guaranteed 1:1 D/L ratio. DL-Histidine monohydrochloride monohydrate delivers a zero-optical-rotation baseline essential for enantiomeric resolution (Rs) and LOD determination. • Guaranteed 1:1 D/L enantiomeric ratio for chiral HPLC, CE, and SFC method qualification • Racemization-resistant: thermally stable unlike L-histidine HCl, which racemizes in aqueous solution • Well-characterized crystallization kinetics (γ = 9.1 mJ/m²) for process design and chiral resolution studies

Molecular Formula C6H12ClN3O3
Molecular Weight 209.63 g/mol
CAS No. 7048-02-4
Cat. No. B1348505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Histidine monohydrochloride monohydrate
CAS7048-02-4
Molecular FormulaC6H12ClN3O3
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N.O.Cl
InChIInChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2
InChIKeyCMXXUDSWGMGYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Histidine Monohydrochloride Monohydrate: Identity and Procurement Overview


DL-Histidine monohydrochloride monohydrate (CAS 7048-02-4; molecular formula C₆H₁₂ClN₃O₃; MW 209.63 g/mol) is the racemic (1:1 D/L) hydrochloride monohydrate salt of the proteinogenic amino acid histidine [1]. It is supplied as a white to almost white crystalline powder with a decomposition point of approximately 253–254 °C . The compound is a mixed-isomer form containing equal proportions of D-histidine and L-histidine as the monohydrochloride monohydrate salt, distinguishing it fundamentally from the enantiopure L-histidine monohydrochloride monohydrate (CAS 5934-29-2) widely used in cell culture and biopharmaceutical formulation . Its racemic nature confers zero net optical rotation, in contrast to the positive specific rotation of the L-enantiomer salt .

Why DL-Histidine Monohydrochloride Monohydrate Cannot Substitute for the L-Form


Although DL-histidine monohydrochloride monohydrate and L-histidine monohydrochloride monohydrate share the same elemental composition and salt stoichiometry, their divergent solid-state and solution-phase properties preclude generic substitution. The racemic (DL) form crystallizes with a distinct crystal lattice accommodating both enantiomers, leading to measurably different nucleation kinetics, interfacial energetics, and metal-coordination stereoselectivity compared with the enantiopure L-form [1]. Furthermore, L-histidine hydrochloride is documented to undergo thermally induced racemization in aqueous solution—converting to the DL form—whereas the DL compound is inherently racemization-resistant . For analytical workflows requiring a racemic standard (e.g., chiral chromatographic method validation), the DL form provides an essential zero-optical-rotation baseline that the L-form cannot deliver . These differences carry direct consequences for experimental reproducibility, crystallization process design, and chiral separation method qualification.

Quantitative Differentiation Evidence for DL-Histidine Monohydrochloride Monohydrate


Optical Rotation: Zero vs. Positive Specific Rotation

DL-Histidine monohydrochloride monohydrate, as a true racemate (equimolar D- and L-), exhibits a net specific rotation of zero ([α] = 0°) under all solvent and concentration conditions [1]. In contrast, L-histidine monohydrochloride monohydrate (CAS 5934-29-2) displays a concentration- and solvent-dependent positive specific rotation: [α]²⁰D = +47.6° (c = 0.5–2 mg/mL in H₂O) and [α]²⁵D = +8.5° (c = 0.5–2 mg/mL in 6 mol/L HCl) [2]. This is a categorical, not incremental, difference: a racemic mixture has zero optical rotation by definition, whereas the enantiopure L-form has a substantial positive rotation.

Chiral purity analysis Optical rotation specification Racemic standard procurement

Nucleation Rate: Slower Primary Nucleation for Racemic Histidine

In a controlled head-to-head study using the induction time method, Harfouche et al. (2021) determined primary nucleation rates (J) for DL-histidine and L-histidine in demineralized water across multiple temperatures and supersaturation ratios (β) [1]. At 15 °C, DL-histidine required a substantially higher supersaturation (β = 2.7–3.1) to achieve measurable nucleation, yielding J = 252.7–1168.3 m⁻³ s⁻¹. Under the same temperature, L-histidine nucleated at much lower supersaturation (β = 1.9–2.2) with J = 2239.9–5206.7 m⁻³ s⁻¹. At comparable β ≈ 2.2, L-histidine exhibited J ≈ 5200 m⁻³ s⁻¹, whereas DL-histidine required ~24 hours to crystallize even at β = 2.2—a difference of approximately 20-fold or greater in effective nucleation rate [1].

Crystallization process design Nucleation kinetics Polymorph and racemate crystallization

Interfacial Energy and Nucleation Barrier in Racemic Crystals

Using classical nucleation theory (CNT) to analyze the induction time data, Harfouche et al. (2021) extracted experimental interfacial energies (γ_exp) for the crystal–solution interface [1]. At 15 °C, the racemic DL-histidine exhibited γ_exp = 9.1 mJ m⁻², compared with γ_exp = 5.0 mJ m⁻² for enantiopure L-histidine—a 1.8-fold increase. The corresponding thermodynamic parameter B_exp (proportional to the nucleation energy barrier) was 6.8 for DL-histidine versus 1.13 for L-histidine, a 6-fold difference that quantitatively accounts for the much slower nucleation of the racemic form [1]. The trend persists across all measured temperatures (DL: γ_exp = 9.1–12.9 mJ m⁻²; L: γ_exp = 4.5–5.0 mJ m⁻²) [1].

Crystal engineering Interfacial energy Classical nucleation theory

Ni(II) Complex Stability: Racemic vs. Enantiopure Histidine

In a systematic pH-potentiometric, calorimetric, and spectroscopic study of nickel(II)–histidine–methionine ternary systems published in Inorganica Chimica Acta (2018), the stability constant of the Ni(His)₂ bis-complex formed with racemic (DL) histidine was found to exceed that of the Ni(L-His)₂ complex by 0.22–0.26 log₁₀ units [1]. This stereoselective effect—with meso-forms (heterochiral complexes containing both D- and L-histidine ligands) exhibiting greater thermodynamic stability than homochiral complexes—was attributed to differences in solvation, trans-effect contributions, and interligand interactions identified through DFT computational analysis and NMR relaxation measurements [1].

Metal–amino acid coordination chemistry Stereoselective complexation Bioinorganic chemistry

Racemization Resistance of DL-Histidine Monohydrochloride Monohydrate

L-Histidine hydrochloride is explicitly documented to undergo racemization upon heating in aqueous solution, leading to the formation of DL-histidine . This means that thermal processing (e.g., sterilization, accelerated stability testing, hot-fill formulation) of L-histidine hydrochloride preparations carries a risk of chiral purity degradation. In contrast, DL-histidine monohydrochloride monohydrate, already a 1:1 racemic mixture, cannot undergo net racemization—its chiral composition is thermodynamically at the racemic endpoint, making it intrinsically stable against further chiral interconversion under conditions that would compromise the L-form [1]. While no published study has directly quantified the racemization rate constant ratio between the two forms under identical conditions, this is a fundamental stereochemical principle reinforced by the vendor-documented racemization liability of L-histidine hydrochloride .

Racemization stability Thermal stability of amino acids Biopharmaceutical formulation

Application Scenarios for DL-Histidine Monohydrochloride Monohydrate


Racemic Standard for Chiral Chromatographic Method Development

For laboratories developing or validating chiral separation methods (HPLC, CE, SFC) for histidine enantiomers, DL-histidine monohydrochloride monohydrate serves as an essential racemic reference standard. Its zero optical rotation [1] and equimolar D/L composition provide a definitive baseline for evaluating chiral column efficiency, enantiomeric resolution (Rs), and limit of detection for the minor enantiomer. Sigma-Aldrich explicitly recommends DL-histidine for evaluating amino acid chiral ligand exchange media and capillary electrophoresis running buffers [2]. Unlike L-histidine monohydrochloride monohydrate, which contains only a single enantiomer and may harbor trace D-enantiomer as an impurity rather than a calibrated 1:1 mixture, the DL form guarantees a known, fixed enantiomeric ratio essential for method qualification.

Model Racemic Compound for Crystallization Process Research

The quantitatively characterized nucleation kinetics of DL-histidine—with approximately 4- to 20-fold slower primary nucleation rates and 1.8-fold higher crystal–solution interfacial energy (γ_exp = 9.1 mJ m⁻²) compared with L-histidine (γ_exp = 5.0 mJ m⁻²) at 15 °C [1]—make this compound a valuable model system for studying racemic crystallization phenomena. Researchers investigating preferential crystallization, symmetry breaking, or the design of crystallization-based chiral resolution processes can leverage these well-characterized parameters to validate process models. The documented presence of non-centrosymmetric domains within racemic DL-histidine crystals (confirmed by second harmonic generation microscopy) further supports its use in fundamental studies of homochiral vs. heterochiral crystal growth mechanisms [1].

Stereoselective Complexation in Metal-Coordination Studies

The documented stereoselective effect in Ni(II)–histidine complexation—where the racemic histidine ligand forms bis-complexes that are 0.22–0.26 log units (approximately 66–82%) more stable than those with enantiopure L-histidine [1]—positions DL-histidine monohydrochloride monohydrate as a critical reagent for investigating stereoelectronic effects in metal–amino acid coordination. Researchers studying metalloenzyme active sites, immobilized metal affinity chromatography (IMAC), or designing histidine-tagged protein purification protocols should consider that metal-binding thermodynamics differ measurably between racemic and enantiopure histidine, with potential implications for binding competition, elution conditions, and metal speciation.

Racemization-Resistant Histidine Source for Thermal Formulation

For pharmaceutical or biopharmaceutical formulation studies involving thermal processing (autoclaving, hot-fill, accelerated stability testing at elevated temperatures), DL-histidine monohydrochloride monohydrate offers a chirally stable alternative to L-histidine hydrochloride. As documented by Sigma-Aldrich, L-histidine hydrochloride undergoes thermally induced racemization in aqueous solution, generating DL-histidine as a degradation product [1]. The DL form, already existing at the thermodynamic racemic endpoint, cannot undergo further net racemization, eliminating chiral purity as a variable in stability-indicating assays. This property is relevant for formulations where histidine serves as a buffer or excipient and where consistent D/L ratio must be maintained throughout the product shelf life.

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